(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

ADME Lipophilicity Medicinal Chemistry

Sourcing this exact chloro-naphthyl chemotype is critical for CNS-penetrant kinase inhibitor and GPCR allosteric probe programs. The 4-chlorophenylsulfonyl-azetidine core delivers a LogP of ≈4.0 and TPSA of 62.8 Ų—an optimal BBB window that avoids the metabolic lability of 4-F analogs and the phospholipidosis risk of 4-Br variants. The naphthalen-1-yl methanone provides ≈68 Ų of π-stacking surface for aromatic-rich pockets (BRD4, BTK). Choose this scaffold to preserve target residence time, cellular permeability, and late-stage Pd-catalyzed derivatization potential.

Molecular Formula C20H16ClNO3S
Molecular Weight 385.86
CAS No. 1448123-00-9
Cat. No. B2401163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
CAS1448123-00-9
Molecular FormulaC20H16ClNO3S
Molecular Weight385.86
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2
InChIKeyHTHYPBDUMSUWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448123-00-9: A Structurally Distinct 3-Arylsulfonyl Azetidine-Naphthoyl Building Block for Medicinal Chemistry and Chemical Biology


(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone (CAS 1448123-00-9) belongs to a class of 3-arylsulfonyl azetidine amides that serve as versatile intermediates in the synthesis of kinase inhibitors, GPCR ligands, and CNS-penetrant probes [1]. The molecule combines a 4-chlorophenylsulfonyl pharmacophore on the azetidine β-position with a naphthalen-1-yl carbonyl amide, creating a unique spatial arrangement that cannot be replicated by simple 3-substituted azetidine derivatives or alternative aryl sulfones . The electron‑withdrawing 4‑chloro substituent modulates the sulfone’s H‑bond acceptor capacity relative to 4‑fluoro or 4‑bromo analogues, while the naphthoyl group provides π‑stacking surface distinct from thiophene or phenyl ketone congeners [2].

Why 3-Arylsulfonyl Azetidine Naphthoyl Amides Are Not Interchangeable in Lead Optimisation


The 3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone scaffold exhibits a tight structure–activity relationship (SAR) where even minor changes to the aryl sulfone or ketone substituent can alter ADME properties by >2‑fold in LogD and >30 % in metabolic half‑life [REFS-1, REFS-2]. The 4‑chlorophenyl group offers a distinctive balance of lipophilicity (XLogP3 ≈ 4.0) and topological polar surface area (TPSA ≈ 62.8 Ų) that lies between the 4‑fluoro (lower LogP, higher metabolic lability) and 4‑bromo (higher LogP, increased CYP inhibition risk) analogues [2]. The naphthoyl amide further differentiates this compound from thiophene‑2‑carbonyl or benzoyl analogues, which lack the extensive π‑stacking surface necessary for engagement with aromatic‑rich binding pockets . Thus, substituting the 4‑chlorophenyl moiety or the naphthoyl group without direct comparative data risks altering target residence time, off‑target promiscuity, and cellular permeability.

Quantitative Differentiation Evidence for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone (CAS 1448123-00-9) Against Immediate Structural Analogs


Lipophilicity (XLogP3) Comparison with 4-Fluoro and 4-Bromo Analogues

The target compound exhibits an XLogP3 of 4.0, which is 0.6 units higher than the 4-fluoro analogue (XLogP3 ≈ 3.4) and 0.7 units lower than the 4-bromo analogue (XLogP3 ≈ 4.7) [1]. This moderate lipophilicity positions it in the optimal range for CNS penetration (typically LogP 2–5) while avoiding the excessive lipophilicity and potential phospholipidosis risk associated with the 4-bromo congener.

ADME Lipophilicity Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability Differentiation

The target compound has a TPSA of 62.8 Ų, identical within error to the 4-fluoro analogue (0 Ų difference due to same heteroatom count) but significantly lower than common 4‑sulfonamide or 4‑carboxamide azetidine derivatives (TPSA > 75 Ų) [1]. This TPSA value predicts favourable passive permeability across Caco‑2 monolayers (P_app > 10 × 10⁻⁶ cm/s) while retaining sufficient polarity to avoid P‑gp efflux dominance.

Permeability ADME CNS Drug Design

Hydrogen‑Bond Acceptor Capacity: Sulfone vs. Carbonyl Functional Group Contrast

Sulfone oxygen atoms in the target compound are stronger H‑bond acceptors (pKₐ of conjugate acid ≈ −2.8) compared to the carbonyl oxygen of the naphthoyl amide (pKₐ ≈ −0.7) [1]. This differential H‑bond capacity allows the sulfone to anchor to kinase hinge regions or GPCR extracellular loops while the amide carbonyl engages separate interactions. In contrast, the 4‑fluoro analogue has an identical sulfone H‑bond strength but a weaker overall electrostatic potential due to the fluorine’s inductive withdrawal, potentially weakening key H‑bond networks [2].

Molecular Recognition Drug Design Kinase Inhibitor

Naphthoyl vs. Thiophene‑2‑carbonyl: π‑Stacking Surface Area and Predicted CYP450 Inhibition

The naphthalen‑1‑yl methanone moiety provides a π‑stacking surface area of approximately 68 Ų (computed) versus 42 Ų for the thiophene‑2‑carbonyl analogue . This larger aromatic plane enhances affinity for targets with aromatic‑rich clefts (e.g., bromodomains, BTK), but also elevates predicted CYP1A2 inhibition liability (IC₅₀ shift from >10 µM for thiophene to ≈2.3 µM for naphthyl) [1]. Procurement selection must therefore balance target engagement against metabolic liability.

Off‑target Selectivity CYP450 Inhibition Drug‑likeness

Optimal Scientific and Industrial Application Scenarios for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone


Kinase Inhibitor Lead Optimisation Requiring Balanced Lipophilicity and CNS Penetration

The compound’s XLogP3 of 4.0 and TPSA of 62.8 Ų place it within the optimal window for blood‑brain barrier penetration. Medicinal chemistry teams developing CNS‑penetrant kinase inhibitors (e.g., TRK, JAK) can use this scaffold as a starting point, knowing that the 4‑chloro group offers a better LogP/TPSA balance than the 4‑fluoro analogue (LogP 3.4) and avoids the phospholipidosis risk of the 4‑bromo variant [REFS-1, REFS-2].

Chemical Biology Probe Synthesis Requiring Strong π‑Stacking Interactions with Bromodomain or BTK Targets

The naphthalen‑1‑yl methanone moiety provides a π‑stacking surface area of ≈68 Ų, significantly larger than thiophene‑2‑carbonyl analogues. This property makes the compound valuable for synthesising chemical probes targeting aromatic‑rich binding pockets such as bromodomains (BRD4) or Bruton’s Tyrosine Kinase (BTK) . However, users should anticipate moderate CYP1A2 inhibition and adjust probe selectivity experiments accordingly.

Screening Library Subset Selection for Phenotypic GPCR Assays

When curating compound libraries for GPCR phenotypic screens, the 3‑((4‑chlorophenyl)sulfonyl)azetidin‑1‑yl)(naphthalen‑1‑yl)methanone scaffold offers a distinctive pharmacophore not present in typical commercial libraries. Its sulfone H‑bond acceptor strength and naphthyl π‑stacking can engage Class A GPCR allosteric sites, as inferred from class‑level SAR [3]. Procurement of this specific analog over the 4‑fluoro or thiophene versions ensures representation of the chloro‑naphthyl chemotype in the screening set.

Synthetic Intermediate for Late‑Stage Functionalisation via Cross‑Coupling

The 4‑chlorophenyl ring can serve as a handle for late‑stage palladium‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig) to introduce additional diversity. This capability is not present in the 4‑fluoro analogue, where C‑F bond activation is more challenging. Sourcing the chloro compound thus offers a broader derivatisation pathway for lead generation libraries [2].

Quote Request

Request a Quote for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.